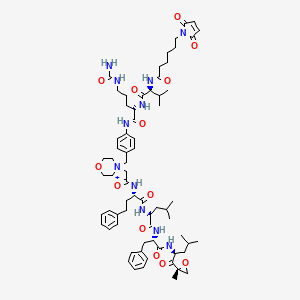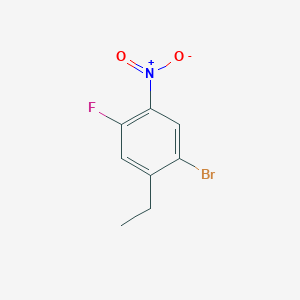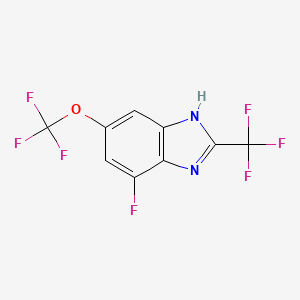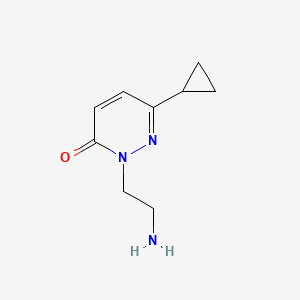
MC-Val-Cit-PAB-carfilzomib iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Val-Cit-PAB-carfilzomib iodide: is a compound used in the development of antibody-drug conjugates (ADCs). It combines the proteasome inhibitor carfilzomib with a linker (MC-Val-Cit-PAB) that facilitates targeted drug delivery. This compound exhibits potent antitumor activity and is primarily used in research settings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Cit-PAB-carfilzomib iodide involves multiple steps:
Synthesis of the Linker (MC-Val-Cit-PAB): The linker is synthesized by combining maleimide with valine-citrulline and para-aminobenzyl alcohol (PAB).
Conjugation with Carfilzomib: The linker is then conjugated with carfilzomib through a series of reactions, including amide bond formation and purification steps.
Iodination: The final step involves the iodination of the conjugate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is typically carried out in specialized facilities equipped with advanced technologies for large-scale synthesis and purification .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carfilzomib moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The linker portion (MC-Val-Cit-PAB) can undergo substitution reactions, especially at the maleimide and benzyl alcohol sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives of carfilzomib.
Reduction Products: Reduced forms of the linker and carfilzomib.
Substitution Products: Substituted derivatives at the maleimide and benzyl alcohol sites.
科学研究应用
Chemistry:
Drug Development: Used in the synthesis of ADCs for targeted cancer therapy.
Bioconjugation: Employed in the development of bioconjugates for various applications.
Biology:
Cell Studies: Utilized in cell-based assays to study the effects of proteasome inhibition.
Mechanistic Studies: Helps in understanding the mechanisms of drug action at the cellular level.
Medicine:
Cancer Research: Investigated for its potential in treating various types of cancer, particularly multiple myeloma.
Therapeutic Development: Aids in the development of new therapeutic strategies for cancer treatment.
Industry:
Pharmaceutical Manufacturing: Used in the production of ADCs and other bioconjugates.
Quality Control: Plays a role in the quality control processes of pharmaceutical products.
作用机制
MC-Val-Cit-PAB-carfilzomib iodide exerts its effects through the following mechanisms:
Proteasome Inhibition: Carfilzomib, the active component, irreversibly inhibits the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cell death.
Targeted Delivery: The MC-Val-Cit-PAB linker facilitates targeted delivery of carfilzomib to cancer cells, enhancing its therapeutic efficacy.
Molecular Targets: The primary molecular target is the proteasome, a complex responsible for protein degradation in cells.
相似化合物的比较
MC-Val-Cit-PAB-monomethyl auristatin E: Another ADC linker-drug conjugate with potent antitumor activity.
MC-Val-Cit-PAB-monomethyl auristatin F: Similar to the above but with different cytotoxic payload.
MC-Val-Cit-PAB-doxorubicin: Combines the linker with the chemotherapeutic agent doxorubicin.
Uniqueness:
Potent Proteasome Inhibition: MC-Val-Cit-PAB-carfilzomib iodide is unique due to its irreversible inhibition of the proteasome, which is not commonly seen in other ADCs.
Targeted Delivery: The use of the MC-Val-Cit-PAB linker ensures precise delivery to cancer cells, minimizing off-target effects.
属性
分子式 |
C68H96N11O13+ |
|---|---|
分子量 |
1275.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C68H95N11O13/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90)/p+1/t51-,52-,53-,54-,55-,60-,68+/m0/s1 |
InChI 键 |
LFLRXYNLTLDZQQ-KPOMOQQRSA-O |
手性 SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O |
规范 SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)





![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)

